molecular formula C7H3Cl3O2 B6189162 3,4-dichlorophenyl carbonochloridate CAS No. 72305-24-9

3,4-dichlorophenyl carbonochloridate

Cat. No.: B6189162
CAS No.: 72305-24-9
M. Wt: 225.5
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Description

3,4-Dichlorophenyl carbonochloridate is a reactive chlorinating agent widely used in organic synthesis to introduce the 3,4-dichlorophenyl moiety into target molecules, such as ureas, amides, and esters. This compound is particularly valued in medicinal chemistry for its ability to enhance lipophilicity and electron-withdrawing properties in derived molecules, which are critical for optimizing drug-receptor interactions . Its structural backbone—a benzene ring with chlorine atoms at the 3 and 4 positions—is frequently employed in antimicrobial, antitubular, and enzyme-inhibiting agents due to its proven bioactivity .

Properties

CAS No.

72305-24-9

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorophenyl carbonochloridate typically involves the reaction of 3,4-dichlorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction scheme is as follows:

3,4-dichlorophenol+phosgene3,4-dichlorophenyl carbonochloridate\text{3,4-dichlorophenol} + \text{phosgene} \rightarrow \text{this compound} 3,4-dichlorophenol+phosgene→3,4-dichlorophenyl carbonochloridate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichlorophenyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the carbonochloridate group with a nucleophile, such as an amine or alcohol.

    Hydrolysis: The compound can be hydrolyzed to form 3,4-dichlorophenol and carbon dioxide.

    Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol or amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are substituted phenyl derivatives.

    Hydrolysis: The primary product is 3,4-dichlorophenol.

    Reduction: The major products are the corresponding alcohols or amines.

Scientific Research Applications

3,4-dichlorophenyl carbonochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position of chlorine substituents on the phenyl ring significantly influences biological activity. For example:

  • 3,4-Dichlorophenyl vs. Para-Chlorophenyl Analogs : The Topliss scheme highlights that replacing a para-chlorophenyl group with a 3,4-dichlorophenyl group can dramatically improve potency. In antibacterial studies, the 3,4-dichloro analog of a lead compound exhibited a >34,467-fold improvement in MIC (Minimum Inhibitory Concentration) against Clostridium perfringens compared to its para-chloro predecessor .
  • 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : While 2,4-dichlorophenyl derivatives are also synthesized under the Topliss framework, the 3,4-dichloro configuration often demonstrates superior activity due to optimized steric and electronic effects .
Table 1: Impact of Chlorine Substituent Position on Bioactivity
Compound Class Substituent Position MIC (μg/mL) Target Organism Reference
Diaryldiene (C9) 3,4-Dichlorophenyl 187.5 Mycobacterium tuberculosis
Diaryldiene (C10) 3-Chlorophenyl 187.5 Mycobacterium tuberculosis
Antibacterial Lead Compound 3,4-Dichlorophenyl Not specified (34467× improvement) Clostridium perfringens

Functional Group Variations

The bioactivity of 3,4-dichlorophenyl derivatives also depends on the functional group attached:

Urea Derivatives
  • 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) : Exhibits growth inhibition in microbial models, leveraging the electron-withdrawing effects of the dichlorophenyl group to enhance binding .
  • 1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) : Shows comparable activity to BTdCPU, suggesting the dichlorophenyl group is a critical pharmacophore .
MAO-B Inhibitors
  • Thiourea-Linked 3,4-Dichlorophenyl Indoles : Demonstrate superior MAO-B inhibition (IC₅₀ < 1 μM) compared to alkyl-substituted analogs. The dichlorophenyl group increases selectivity by 100-fold over MAO-A .
Table 2: Functional Group-Dependent Activity
Compound Functional Group Biological Target Key Finding Reference
BTdCPU Urea Microbial Growth Potent growth inhibition
NCPdCPU Urea Microbial Growth Comparable to BTdCPU
Thiourea-Indole Derivative Thiourea MAO-B Enzyme IC₅₀ < 1 μM; 100× selectivity

Lipophilicity and Electron Effects

The 3,4-dichlorophenyl group enhances lipophilicity (logP > 3.5) and electron-withdrawing capacity, which improve membrane permeability and target binding. For example:

  • Antibacterial Compound 29C : The dichlorophenyl group contributed to a logP increase of 1.2 units compared to the parent phenyl compound, correlating with enhanced bacterial membrane penetration .
  • MAO-B Inhibitors : The electron-withdrawing chlorine atoms stabilize charge-transfer interactions with the enzyme’s flavin adenine dinucleotide (FAD) cofactor, boosting inhibitory potency .

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